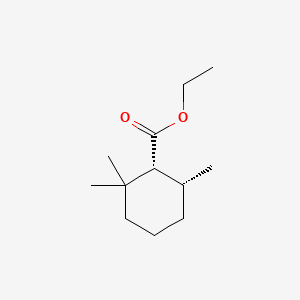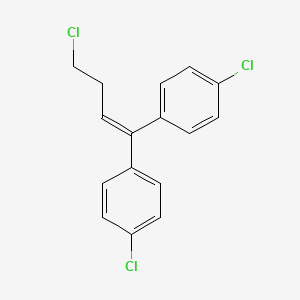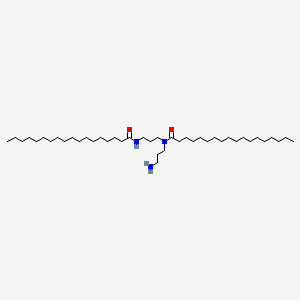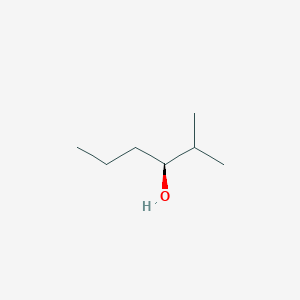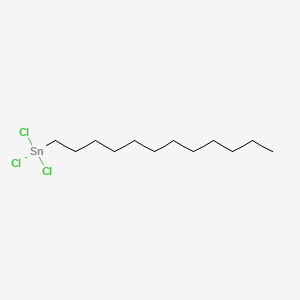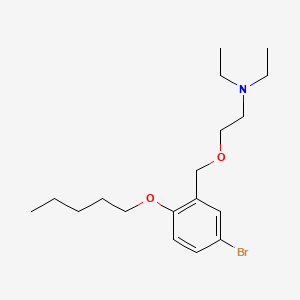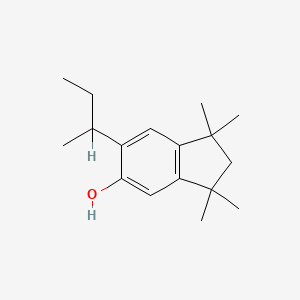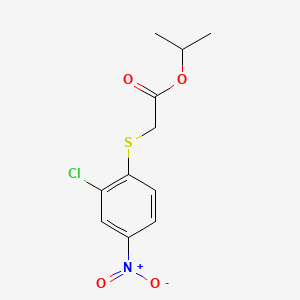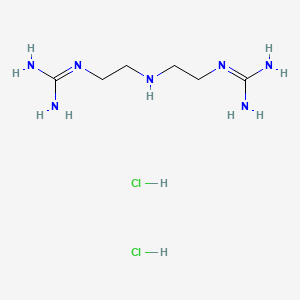
N,N'''-(Iminodiethylene)bisguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride: is a chemical compound with the molecular formula C6H19Cl2N7. It is also known by its CAS number 68027-20-3. This compound is characterized by the presence of guanidine groups linked through an iminodiethylene bridge, forming a dihydrochloride salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride typically involves the reaction of guanidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Reactants: Guanidine derivatives and ethylenediamine.
Conditions: Acidic medium (hydrochloric acid), controlled temperature, and stirring.
Industrial Production Methods: : In industrial settings, the production of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced guanidine derivatives.
Substitution: The guanidine groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the guanidine groups under mild conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .
Aplicaciones Científicas De Investigación
N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
N,N’‘’-(Iminodiethylene)bisguanidine: Similar structure but without the dihydrochloride salt.
N,N’‘’-(Iminodiethylene)bisguanidine monohydrochloride: Contains only one hydrochloride group.
N,N’‘’-(Iminodiethylene)bisguanidine sulfate: Contains sulfate instead of chloride ions.
Uniqueness: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
Número CAS |
68027-20-3 |
|---|---|
Fórmula molecular |
C6H19Cl2N7 |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
2-[2-[2-(diaminomethylideneamino)ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H17N7.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h11H,1-4H2,(H4,7,8,12)(H4,9,10,13);2*1H |
Clave InChI |
AEVRMGYWAIGJIX-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C(N)N)NCCN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


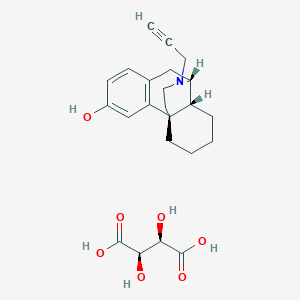
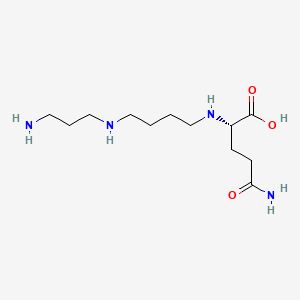
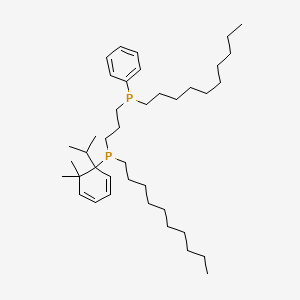
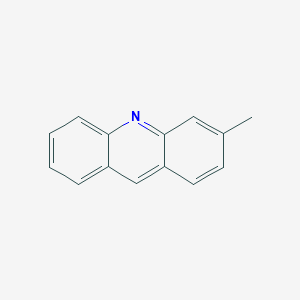
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
